
1-(1-Chloroethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Chloroethyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds
准备方法
The synthesis of 1-(1-Chloroethyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of pyrrolidin-2-one with 1-chloroethane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
1-(1-Chloroethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(1-Chloroethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, dyes, and pigments.
作用机制
The mechanism of action of 1-(1-Chloroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and resulting in various biological effects.
相似化合物的比较
1-(1-Chloroethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(2-Chloroethyl)pyrrolidin-2-one: This compound has a similar structure but with the chlorine atom positioned differently, leading to variations in reactivity and applications.
Pyrrolidin-2-one: The parent compound without the chloroethyl group, which has different chemical properties and uses.
N-substituted pyrrolidinones: These compounds have various substituents on the nitrogen atom, resulting in diverse chemical and biological activities.
属性
分子式 |
C6H10ClNO |
|---|---|
分子量 |
147.60 g/mol |
IUPAC 名称 |
1-(1-chloroethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H10ClNO/c1-5(7)8-4-2-3-6(8)9/h5H,2-4H2,1H3 |
InChI 键 |
UOXFNEVCLNPRLP-UHFFFAOYSA-N |
规范 SMILES |
CC(N1CCCC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12439923.png)
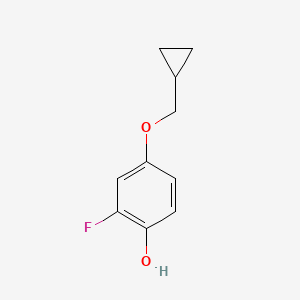
![(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride](/img/structure/B12439936.png)
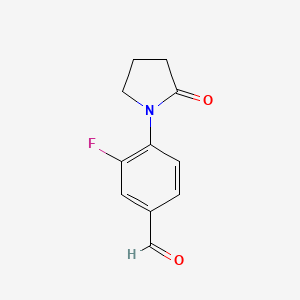
![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)
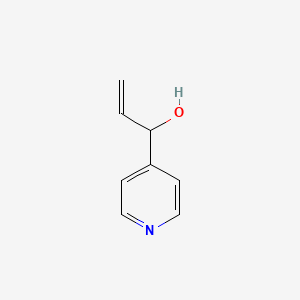

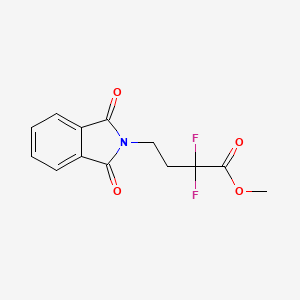
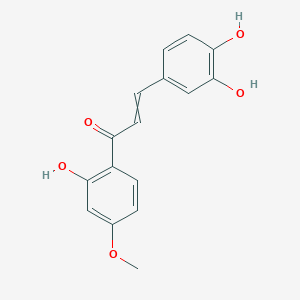
![ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate](/img/structure/B12439984.png)

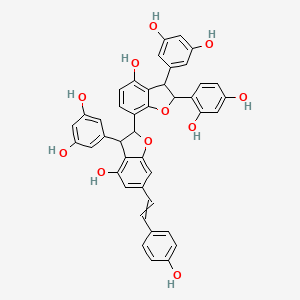
![tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate](/img/structure/B12439997.png)

